2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide
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Overview
Description
2-chloro-N-[5-chloro-2-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a member of piperazines.
Scientific Research Applications
1. Cognitive Enhancing Properties
The compound, under the name SB-399885, has been identified to possess high affinity for human recombinant and native 5-HT(6) receptors and exhibits potent competitive antagonism. It demonstrates cognitive enhancing properties, notably in aged rats, suggesting potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
2. Anticancer Activity
Research indicates that derivatives of this compound show cytotoxic activity against various human cancer cell lines. For example, certain analogs demonstrated significant anticancer activity, with apoptotic-inducing and caspase activity in cell lines, pointing to potential use in cancer therapy (Żołnowska et al., 2016).
3. Enzyme Inhibition Potential
Compounds synthesized from 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, a related compound, showed maximum inhibition against AChE and BChE enzymes. These results, supported by molecular docking studies, highlight its potential in enzyme inhibition applications (Kausar et al., 2019).
4. Antitumor Evaluation
A series of novel sulfonamide derivatives, including 2-[(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides, showed significant cytotoxic activity against various cancer cell lines, suggesting their potential in antitumor therapy (Tomorowicz et al., 2020).
5. HIV Activity
Research has also explored the anti-HIV potential of derivatives of this compound. Some studies reported moderate anti-HIV activity for certain derivatives, indicating a possible role in HIV treatment strategies (Pomarnacka, 2007).
Properties
Molecular Formula |
C17H19Cl2N3O2S |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
2-chloro-N-[5-chloro-2-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C17H19Cl2N3O2S/c1-21-8-10-22(11-9-21)16-7-6-13(18)12-15(16)20-25(23,24)17-5-3-2-4-14(17)19/h2-7,12,20H,8-11H2,1H3 |
InChI Key |
JAXHRWLWPCLFRN-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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